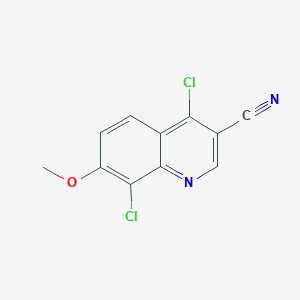
3-Quinolinecarbonitrile, 4,8-dichloro-7-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Quinolinecarbonitrile, 4,8-dichloro-7-methoxy- is a chemical compound with the molecular formula C11H5Cl2N2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two chlorine atoms at the 4th and 8th positions, a methoxy group at the 7th position, and a cyano group at the 3rd position on the quinoline ring .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 4,8-dichloro-7-methoxy- typically involves the reaction of appropriate substituted anilines with suitable reagents under controlled conditions. One common method involves the cyclization of 2-chloro-3-nitrobenzaldehyde with malononitrile in the presence of a base, followed by chlorination and methoxylation steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions
3-Quinolinecarbonitrile, 4,8-dichloro-7-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
3-Quinolinecarbonitrile, 4,8-dichloro-7-methoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Quinolinecarbonitrile, 4,8-dichloro-7-methoxy- involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication processes. The exact pathways and molecular targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
4,8-Dichloroquinoline-3-carbonitrile: Similar structure but lacks the methoxy group.
3-Quinolinecarbonitrile: Lacks the chlorine and methoxy substituents.
7-Methoxyquinoline: Lacks the cyano and chlorine substituents.
Uniqueness
3-Quinolinecarbonitrile, 4,8-dichloro-7-methoxy- is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both electron-withdrawing (cyano and chlorine) and electron-donating (methoxy) groups can influence its reactivity and interactions with other molecules .
特性
CAS番号 |
73387-75-4 |
|---|---|
分子式 |
C11H6Cl2N2O |
分子量 |
253.08 g/mol |
IUPAC名 |
4,8-dichloro-7-methoxyquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H6Cl2N2O/c1-16-8-3-2-7-9(12)6(4-14)5-15-11(7)10(8)13/h2-3,5H,1H3 |
InChIキー |
SJDBDZVEAUDGBL-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=NC=C(C(=C2C=C1)Cl)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















